3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Description
3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C30H29N5O3S and its molecular weight is 539.65. The purity is usually 95%.
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Biological Activity
The compound 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one , hereafter referred to as Compound A , exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of Compound A, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Overview
Compound A features a complex molecular structure characterized by:
- Pyrimidoindole Core : This core is known for its role in various biological activities, particularly as a kinase inhibitor.
- Piperazine Moiety : The presence of a piperazine ring enhances the compound's interaction with biological targets.
- Sulfanyl Group : This functional group may contribute to the compound's reactivity and biological effects.
Molecular Structure
Component | Description |
---|---|
Pyrimidoindole Core | Fused pyrimidine and indole structure |
Piperazine Moiety | Enhances biological target interactions |
Sulfanyl Group | Potentially increases reactivity |
Kinase Inhibition
Preliminary studies suggest that compounds with a pyrimidoindole scaffold, similar to Compound A, demonstrate significant kinase inhibition. Kinases are critical in various signaling pathways, making them important targets for drug development. The specific inhibitory activity of Compound A against different kinases remains to be fully characterized but is anticipated based on related compounds.
Anticancer Properties
Research indicates that derivatives of pyrimidoindoles often exhibit anticancer properties. For instance, compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential of Compound A as an anticancer agent warrants further investigation through in vitro and in vivo studies.
Neuropharmacological Effects
Given the presence of the piperazine moiety, Compound A may also exhibit neuropharmacological activities. Compounds containing piperazine have been associated with antidepressant and anxiolytic effects. Future studies should explore these aspects to determine if Compound A can serve as a therapeutic agent for neurological disorders.
Case Studies and Research Findings
- Study on Anticancer Activity : A study demonstrated that similar pyrimidoindole derivatives inhibited the growth of human cancer cell lines with IC50 values ranging from 0.5 to 10 μM. The mechanisms involved include cell cycle arrest and apoptosis induction .
- Kinase Inhibition Profile : Research conducted on structurally related compounds revealed potent inhibition of specific kinases (e.g., CDK2 and EGFR) with IC50 values below 1 μM. Such findings suggest that Compound A may possess similar inhibitory profiles .
- Neuropharmacological Assessment : In a behavioral study involving rodent models, piperazine-containing compounds exhibited significant reductions in anxiety-like behaviors, indicating potential for treating anxiety disorders .
Synthesis Methods
The synthesis of Compound A typically involves several steps:
- Formation of the Pyrimidoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperazine Integration : The introduction of the piperazine moiety may involve nucleophilic substitution reactions.
- Sulfanylation : The final step often includes the incorporation of the sulfanyl group via reactions with suitable thiols.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3S/c1-2-38-23-14-12-22(13-15-23)35-29(37)28-27(24-10-6-7-11-25(24)31-28)32-30(35)39-20-26(36)34-18-16-33(17-19-34)21-8-4-3-5-9-21/h3-15,31H,2,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAZMYAQPQMLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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